1,1-Dietoxietileno

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1,1-Diethoxyethene has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of acetals and ketals. It is also used as a solvent in various chemical reactions.

Biology: In biological research, 1,1-diethoxyethene is used as a model compound to study the metabolism of acetals and their effects on biological systems.

Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of intermediates for drug development.

Mecanismo De Acción

- DEE primarily interacts with biological systems through its acetal functional group. It is a major flavoring component in distilled beverages, especially malt whisky and sherry .

Target of Action

Mode of Action

Métodos De Preparación

1,1-Diethoxyethene can be synthesized through various methods, including:

-

One-Pot Synthesis: : This method involves the direct conversion of ethanol to 1,1-diethoxyethene through a one-pot dehydrogenation-acetalization process. This reaction is typically carried out using a bi-functional catalyst such as Bi/BiCeOx at a temperature of 150°C and ambient pressure. The process achieves a high selectivity of 98.5% to 1,1-diethoxyethene at an ethanol conversion rate of 87.0% .

-

Industrial Production: : Industrially, 1,1-diethoxyethene is produced by the reaction of acetaldehyde with ethanol in the presence of an acid catalyst. This process involves the formation of an intermediate hemiacetal, which then reacts with another molecule of ethanol to form the final product .

Análisis De Reacciones Químicas

1,1-Diethoxyethene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acetaldehyde and ethanol. Common oxidizing agents used in this reaction include potassium permanganate and chromium trioxide.

Reduction: Reduction of 1,1-diethoxyethene can yield ethanol and ethylene. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles such as halides or amines. Common reagents for these reactions include hydrogen halides and ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields acetaldehyde, while reduction produces ethanol .

Comparación Con Compuestos Similares

1,1-Diethoxyethene is similar to other acetals such as:

1,1-Diethoxyethane: This compound is also an acetal and is used as a flavoring agent in beverages. It has similar chemical properties but differs in its specific applications and reactivity.

1,1-Dimethoxyethene: This compound has methoxy groups instead of ethoxy groups and is used in different industrial applications due to its distinct reactivity.

1,1-Diethoxypropane: This compound has a longer carbon chain and is used in the synthesis of different pharmaceuticals and chemicals.

The uniqueness of 1,1-diethoxyethene lies in its specific reactivity and applications in the food and beverage industry, as well as its use as a fuel additive .

Actividad Biológica

1,1-Diethoxyethene, also known as 1,1-diethoxyethane, is an organic compound classified as an acetal. Acetals are formed from the reaction of aldehydes or ketones with alcohols, and they play significant roles in various biological and industrial processes. This article explores the biological activity of 1,1-diethoxyethene, focusing on its toxicity, metabolic pathways, and potential applications in food science and pharmacology.

Chemical Structure and Properties

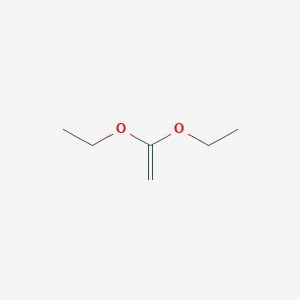

1,1-Diethoxyethene has the chemical formula C6H14O2 and is characterized by two ethoxy groups attached to a central carbon atom. Its structure can be represented as:

This compound is noted for its sweet and earthy flavor profile, making it relevant in food chemistry as a flavoring agent.

Toxicological Studies

Recent studies have assessed the safety profile of 1,1-diethoxyethene through various toxicological assays. According to a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM), 1,1-diethoxyethene was evaluated for cytotoxicity and genotoxicity using the BlueScreen assay. The results indicated no significant cytotoxic or genotoxic effects under both metabolic activation conditions and without it .

The compound was also subjected to repeated dose toxicity assessments, revealing no adverse effects at low exposure levels (Cramer Class I material) with a threshold of 0.03 mg/kg/day .

Metabolism and Biotransformation

The metabolism of 1,1-diethoxyethene involves its conversion to acetaldehyde and ethanol through enzymatic reactions in the liver. Studies suggest that this compound may undergo hydrolysis to form less toxic metabolites. The metabolic pathway can be summarized as follows:

- Hydrolysis : 1,1-Diethoxyethene → Acetaldehyde + Ethanol

This transformation is significant as acetaldehyde is known for its potential toxic effects at high concentrations.

Food Science Applications

In food science, 1,1-diethoxyethene has been detected in various foods such as apples, onions, and grape wine. Its presence in these foods suggests that it may serve as a biomarker for dietary intake . The flavor dilution values indicate that it contributes positively to the sensory properties of certain liquors .

Case Study 1: Flavor Profile Analysis

A study analyzing the flavor profile of Yanghe Daqu liquors found that 1,1-diethoxyethene exhibited high flavor dilution values (FD ≥ 256), indicating its potency as a flavoring compound. This suggests potential applications in the beverage industry for enhancing taste profiles .

Case Study 2: Toxicity Assessment

A comprehensive review of acetal compounds including 1,1-diethoxyethene highlighted its low toxicity profile. In vitro tests demonstrated that it does not induce significant mutagenic effects in bacterial strains or human lymphocytes . This positions it as a safer alternative for use in consumer products.

Summary of Findings

| Parameter | Finding |

|---|---|

| Cytotoxicity | Negative (BlueScreen assay) |

| Genotoxicity | Negative |

| Repeated Dose Toxicity | No significant adverse effects |

| Flavor Profile | Detected in apples, onions; contributes to taste |

| Metabolic Pathway | Hydrolysis to acetaldehyde and ethanol |

Propiedades

IUPAC Name |

1,1-diethoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGIVYVOVVQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181292 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2678-54-8 | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ketene diethyl acetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,1-diethoxyethene interact with quinones, and what are the downstream effects?

A1: 1,1-Diethoxyethene adds to quinones through both 1:1 and 1:2 pathways. [, ] This reaction is particularly useful in synthesizing natural products like acetylemodin and deoxyerythrolaccin, pigments found in insects. [, , ] The 1:2 addition pathway involves the formation of isolable intermediate adducts. []

Q2: What is the structure of 1,1-diethoxyethene, and what is known about its spectroscopic data?

A2: 1,1-Diethoxyethene's molecular formula is C₆H₁₂O₂, and its molecular weight is 116.16 g/mol. [] While the provided research doesn't detail specific spectroscopic data, it's typically characterized using NMR spectroscopy and mass spectrometry.

Q3: How does the structure of 1,1-diethoxyethene influence its reactivity in cycloaddition reactions?

A3: 1,1-Diethoxyethene participates in both [2+2] and [4+2] cycloaddition reactions, showcasing its versatility. [, , , ] Interestingly, the regioselectivity of its reaction with tropone can be influenced by Lewis acid catalysts. For example, B(C6F5)3 favors [4+2] cycloaddition, while BPh3 promotes [8+2] cycloaddition. [] This difference arises from the Lewis acid's impact on the nucleophilicity of the carbonyl oxygen in tropone. []

Q4: Has computational chemistry been used to study 1,1-diethoxyethene reactions?

A4: Yes, density functional theory (DFT) calculations at the ωB97X-D level have been employed to investigate the mechanism of 1,1-diethoxyethene cycloaddition with tropone in the presence of Lewis acid catalysts. [] These calculations provided insights into the reaction pathway and the influence of different Lewis acids on regioselectivity.

Q5: Can 1,1-diethoxyethene be used in photochemical reactions?

A5: Absolutely! 1,1-Diethoxyethene participates in photochemical [2+2] cycloadditions. [, ] One study explored its use in synthesizing DL-apiose derivatives through photochemical reactions with 1,3-dihydroxypropan-2-one derivatives. [] It also undergoes photochemical reactions with biacetyl, with the product quantum yield influenced by the solvent. [, ]

Q6: Are there any safety concerns associated with handling 1,1-diethoxyethene?

A6: 1,1-Diethoxyethene is identified as a mutagen. [] It's crucial to handle it with caution, using appropriate safety equipment like gloves and working in a well-ventilated area.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.